trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid
Overview
Description
C 75 is a synthetic compound known for its potent inhibitory effects on fatty acid synthase (FASN), an enzyme crucial for lipid biosynthesis. The chemical name of C 75 is (2R,3S)-Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid. It has a molecular weight of 254.32 g/mol and a molecular formula of C14H22O4 .
Mechanism of Action
Target of Action
C75 trans, also known as trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid, is a synthetic inhibitor of fatty acid synthase (FAS) . FAS is an enzyme responsible for the production of long-chain fatty acids . In addition to FAS, C75 trans also stimulates carnitine palmitoyltransferase-1 (CPT-1) , which is involved in the transport of long-chain fatty acids into the mitochondria for beta-oxidation .
Mode of Action
C75 trans interacts with its targets, FAS and CPT-1, to modulate fatty acid metabolism. It inhibits FAS activity, thereby reducing the synthesis of long-chain fatty acids . Concurrently, it stimulates CPT-1, promoting the transport of long-chain fatty acids into the mitochondria for oxidation . This dual action leads to a shift in the balance of fatty acid metabolism towards oxidation .
Biochemical Pathways
The action of C75 trans affects several biochemical pathways. By inhibiting FAS, it reduces fatty acid synthesis, leading to a decrease in the levels of long-chain fatty acids . The stimulation of CPT-1 increases fatty acid oxidation, resulting in an increase in ATP levels . These changes in energy intermediates affect the energy sensor AMP-activated protein kinase (AMPK), modulating its phosphorylation and activity . Downstream pathways affected by C75 trans include glucose metabolism and acetyl-CoA carboxylase (ACC) phosphorylation .
Pharmacokinetics
It is known that c75 trans can be administered via injection, and it has been shown to have profound effects on food intake and body weight in animal models .
Result of Action
The primary result of C75 trans action is a decrease in food intake and profound weight loss seen in animal models . This is likely due to the compound’s effects on neurons in the hypothalamus that regulate feeding behavior . Additionally, C75 trans has been shown to induce apoptosis in certain cancer cell lines, suggesting potential antitumor activity .
Action Environment
The action of C75 trans can be influenced by various environmental factors. For instance, the compound’s efficacy may be affected by the metabolic state of the organism, as its mechanism of action involves the modulation of energy metabolism
Biochemical Analysis
Biochemical Properties
C75 trans plays a pivotal role in biochemical reactions by inhibiting the activity of fatty acid synthase (FAS). This enzyme is responsible for the synthesis of long-chain fatty acids, which are essential components of cellular membranes and energy storage molecules. By inhibiting FAS, C75 trans disrupts lipid biosynthesis, leading to a reduction in fatty acid levels within cells .
In addition to FAS, C75 trans also interacts with carnitine palmitoyltransferase-1 (CPT1), an enzyme involved in the transport of fatty acids into mitochondria for β-oxidation. The inhibition of CPT1 by C75 trans results in decreased fatty acid oxidation, further impacting cellular lipid metabolism .
Cellular Effects
C75 trans exerts profound effects on various cell types and cellular processes. In neuronal cells, C75 trans has been shown to alter energy metabolism by modulating AMP-activated protein kinase (AMPK) activity. This modulation leads to changes in ATP levels, affecting cellular energy balance . Additionally, C75 trans influences cell signaling pathways, such as those involving acetyl-CoA carboxylase (ACC) phosphorylation, which plays a role in regulating lipid metabolism .
In cancer cells, C75 trans exhibits cytotoxic effects by inhibiting FAS activity, leading to reduced cell proliferation and increased apoptosis. This compound has been shown to delay spheroid growth in tumor cell lines, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of C75 trans involves its interaction with key enzymes in lipid metabolism. By binding to the active site of FAS, C75 trans inhibits the enzyme’s activity, preventing the synthesis of long-chain fatty acids . This inhibition is characterized by a slow-binding mechanism, which allows C75 trans to exert prolonged effects on lipid biosynthesis .
Furthermore, C75 trans stimulates CPT1 activity, leading to increased fatty acid oxidation in peripheral tissues. This dual action on FAS and CPT1 results in a comprehensive modulation of lipid metabolism, contributing to the compound’s therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of C75 trans have been observed to change over time. Initially, C75 trans treatment leads to a decrease in ATP levels, followed by a prolonged increase above control levels . This biphasic response is indicative of the compound’s dynamic impact on cellular energy metabolism.
C75 trans has also been shown to induce hypophagia and weight loss in animal models, with these effects being more pronounced shortly after administration . Over time, the compound’s stability and degradation can influence its long-term effects on cellular function, necessitating careful consideration of dosage and administration protocols in experimental studies .
Dosage Effects in Animal Models
The effects of C75 trans vary with different dosages in animal models. At lower doses, C75 trans effectively inhibits FAS activity, leading to reduced food intake and body weight . At higher doses, the compound can induce adverse effects, such as increased core body temperature and sympathetic activation . These threshold effects highlight the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing potential toxicity.
Metabolic Pathways
C75 trans is involved in several metabolic pathways, primarily those related to lipid metabolism. By inhibiting FAS, C75 trans disrupts the synthesis of long-chain fatty acids, leading to alterations in lipid homeostasis . Additionally, the compound’s interaction with CPT1 enhances fatty acid oxidation, further modulating metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, C75 trans is transported and distributed through interactions with specific transporters and binding proteins. The compound’s ability to inhibit FAS and CPT1 suggests that it may be localized to cellular compartments involved in lipid metabolism, such as the endoplasmic reticulum and mitochondria . These interactions influence the compound’s localization and accumulation, impacting its overall efficacy and function.
Subcellular Localization
The subcellular localization of C75 trans is closely linked to its activity and function. The compound is primarily localized to compartments involved in lipid metabolism, such as the endoplasmic reticulum and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct C75 trans to specific organelles, where it can exert its inhibitory effects on FAS and CPT1 .
Preparation Methods
C 75 is synthesized through a series of chemical reactions involving the formation of a furan ring. The synthetic route typically involves the following steps:
Formation of the furan ring: This is achieved through a cyclization reaction.
Introduction of the methylene group: This step involves the addition of a methylene group to the furan ring.
Addition of the octyl group: The octyl group is introduced through a substitution reaction.
the synthesis typically involves standard organic chemistry techniques such as cyclization, substitution, and oxidation reactions .
Chemical Reactions Analysis
C 75 undergoes several types of chemical reactions, including:
Oxidation: C 75 can be oxidized to form various oxidized derivatives.
Reduction: Reduction of C 75 can lead to the formation of reduced derivatives.
Substitution: C 75 can undergo substitution reactions where one of its functional groups is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
C 75 has a wide range of scientific research applications, including:
Cancer Research: C 75 has been shown to induce apoptosis in various cancer cell lines, making it a potential candidate for cancer therapy.
Metabolic Studies: As an inhibitor of fatty acid synthase, C 75 is used to study lipid metabolism and its role in diseases such as obesity and diabetes.
Neuroscience: C 75 has been studied for its effects on appetite regulation and energy homeostasis in the brain.
Drug Development: C 75 serves as a lead compound for the development of new drugs targeting fatty acid synthase.
Comparison with Similar Compounds
C 75 is unique among fatty acid synthase inhibitors due to its potent inhibitory effects and ability to induce apoptosis in cancer cells. Similar compounds include:
Fasnall: A selective FASN inhibitor with potent anti-tumor activity.
Betulin: A naturally occurring triterpene that inhibits fatty acid synthesis.
IPI-9119: An orally active, selective, and irreversible FASN inhibitor.
Compared to these compounds, C 75 is notable for its dual role in inhibiting fatty acid synthesis and inducing apoptosis, making it a valuable tool in cancer research and drug development .
Properties
IUPAC Name |
(2R,3S)-4-methylidene-2-octyl-5-oxooxolane-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4/c1-3-4-5-6-7-8-9-11-12(13(15)16)10(2)14(17)18-11/h11-12H,2-9H2,1H3,(H,15,16)/t11-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWLZDVWHQVAJU-NEPJUHHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@@H]1[C@H](C(=C)C(=O)O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191282-48-1 | |
Record name | 4-Methylene-2-octyl-5-oxofuran-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191282481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for C75?
A1: C75 acts as a potent, reversible inhibitor of Fatty Acid Synthase (FASN) [, , , ]. FASN is the key enzyme responsible for de novo fatty acid biosynthesis, a process often upregulated in various cancer cells [, , , , ].
Q2: How does C75 impact food intake and energy balance?
A2: Studies show that both central and peripheral administration of C75 significantly reduces food intake and body weight in rodent models [, ]. This effect is linked to the modulation of neuropeptide systems within the hypothalamus, a key brain region regulating energy homeostasis [, ]. C75 appears to act upstream of ghrelin, an orexigenic hormone, suggesting involvement in complex hormonal signaling pathways [].
Q3: What is the role of the central nervous system in C75's anorectic effects?
A3: Research indicates that the central nervous system (CNS) plays a critical role in the anorectic effects of C75. Central administration of C75 is significantly more potent at reducing food intake compared to peripheral administration, suggesting a direct action within the CNS [].
Q4: Does C75 influence thermogenesis in brown adipose tissue (BAT)?
A4: Yes, studies in rats demonstrate that central administration of C75 increases sympathetic nervous system activity to BAT, leading to enhanced thermogenesis and elevated core body temperature. This suggests a potential role for C75 in influencing energy expenditure [].
Q5: Are there differences in the effects of C75 and cerulenin, another FAS inhibitor, on BAT thermogenesis?
A5: While both C75 and cerulenin increase BAT thermogenesis, C75 exhibits faster and more prolonged effects compared to cerulenin []. This highlights potential differences in their pharmacokinetic and pharmacodynamic profiles.
Q6: Does C75 affect glucose metabolism in the brain?
A6: Research suggests an interplay between FASN and the mTORC1 signaling pathway in the hypothalamus, crucial for regulating energy balance []. C75 administration increases the phosphorylation of mTORC1 downstream targets, indicating potential modulation of neuronal glucose utilization [].
Q7: What are the potential applications of C75 in cancer treatment?
A7: C75 has shown promising anti-tumor activity in preclinical studies. It induces apoptosis in human breast cancer cells both in vitro and in vivo, and exhibits significant anti-tumor effects against breast cancer xenografts in mice []. C75's ability to inhibit FASN, a key enzyme often overexpressed in various cancers, makes it a potential target for therapeutic intervention [, ].
Q8: Is there evidence of C75's efficacy in specific cancer types?
A8: Beyond breast cancer, C75 demonstrates potent anti-proliferative effects in pancreatic cancer cells []. Research also suggests it could be a promising therapeutic candidate for B-cell non-Hodgkin lymphoma, particularly primary effusion lymphoma (PEL), due to their reliance on FASN activity [].
Q9: Does C75 impact the tumor microenvironment?
A9: Emerging research suggests that C75 might play a role in influencing the acidic tumor microenvironment. Studies indicate that inhibiting FAS under acidic conditions, such as those found in tumors, enhances the sensitivity of cancer cells to C75 [].
Q10: Does C75 have immunosuppressive properties?
A10: Yes, C75 exhibits potent immunosuppressive activity. It effectively inhibits T cell alloreactivity in mixed leukocyte cultures, suggesting potential applications in suppressing immune responses during organ transplantation [].
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